molecular formula C11H10N2O B3141607 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde CAS No. 481053-73-0

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B3141607
CAS No.: 481053-73-0
M. Wt: 186.21 g/mol
InChI Key: SXDKAZTWMDNOET-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the 2-position, a pyridinyl group at the 5-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring. The specific conditions for this synthesis include:

    Reactants: 2-Methyl-1,4-dicarbonyl compound and 4-pyridinecarboxaldehyde.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Common solvents include ethanol, methanol, or acetic acid.

    Temperature: The reaction is typically carried out at elevated temperatures (80-120°C) to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-methanol.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

Chemistry: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules with potential biological activity.

Biology: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which may exhibit interesting biological properties.

Medicine: The compound is explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.

Comparison with Similar Compounds

    2-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a phenyl group instead of a pyridinyl group.

    2-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridinyl group at the 3-position.

    2-Methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridinyl group at the 2-position.

Uniqueness: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-10(7-14)6-11(13-8)9-2-4-12-5-3-9/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDKAZTWMDNOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
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Reactant of Route 4
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
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